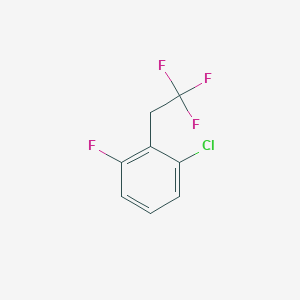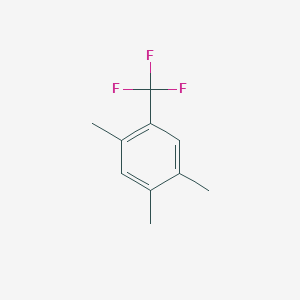
2,4,5-Trimethylbenzotrifluoride
Vue d'ensemble
Description
2,4,5-Trimethylbenzotrifluoride: is an organic compound that belongs to the class of trifluoromethyl-substituted aromatic hydrocarbons. It is characterized by the presence of three methyl groups and one trifluoromethyl group attached to a benzene ring. This compound is known for its unique chemical properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethylbenzotrifluoride typically involves the trifluoromethylation of a suitable aromatic precursor. One common method is the reaction of 2,4,5-trimethylbenzyl chloride with a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or recrystallization to obtain the compound in high purity. The choice of reagents and reaction conditions can vary depending on the desired scale and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,5-Trimethylbenzotrifluoride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The trifluoromethyl group is an electron-withdrawing group, making the aromatic ring less reactive towards electrophilic substitution. the methyl groups can activate the ring towards such reactions.
Nucleophilic Aromatic Substitution: The presence of the trifluoromethyl group can facilitate nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used under controlled conditions.
Nucleophilic Aromatic Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while nucleophilic substitution can lead to the formation of various substituted aromatic compounds .
Applications De Recherche Scientifique
2,4,5-Trimethylbenzotrifluoride has several applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions requiring a stable and inert medium.
Biology: The compound is used in the study of biological systems, especially in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of various medicinal compounds, including anti-inflammatory and anti-cancer agents.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties .
Mécanisme D'action
The mechanism of action of 2,4,5-Trimethylbenzotrifluoride involves its interaction with molecular targets through its trifluoromethyl and methyl groups. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in biological systems. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Benzotrifluoride (Trifluoromethylbenzene): Lacks the methyl groups present in 2,4,5-Trimethylbenzotrifluoride.
2,4,6-Trimethylbenzotrifluoride: Similar structure but with different positions of the methyl groups.
Parachlorobenzotrifluoride: Contains a chlorine atom instead of the methyl groups.
Uniqueness: this compound is unique due to the specific arrangement of its methyl and trifluoromethyl groups, which impart distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and specific reactivity patterns .
Propriétés
IUPAC Name |
1,2,4-trimethyl-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3/c1-6-4-8(3)9(5-7(6)2)10(11,12)13/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCRKFYOUAPPOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439438.png)
![3-(2-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439439.png)

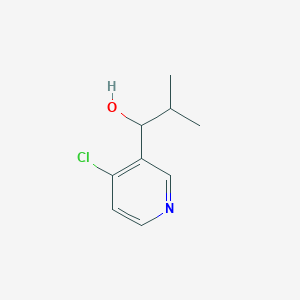
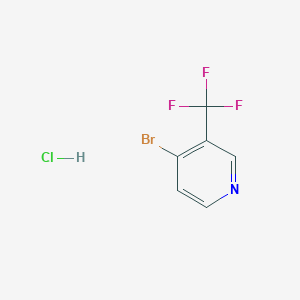
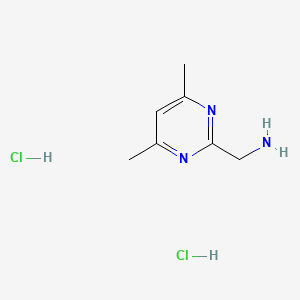

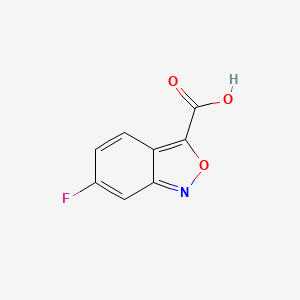
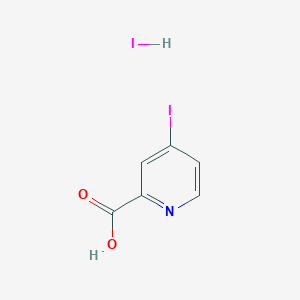

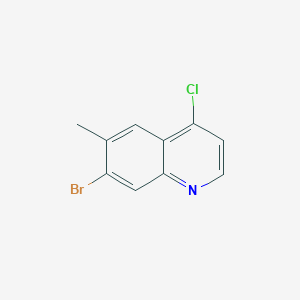
![3-Bromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1439456.png)
![4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione](/img/structure/B1439458.png)
